molecular formula C21H26N2O2 B2531409 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide CAS No. 351225-23-5

6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No. B2531409
CAS RN: 351225-23-5
M. Wt: 338.451
InChI Key: HPFTYYCDWPULHF-UHFFFAOYSA-N
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Description

6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide, also known as ETC-1002, is a novel small molecule drug that has been developed for the treatment of dyslipidemia and atherosclerosis. Dyslipidemia is a condition characterized by abnormal levels of lipids in the blood, which can lead to the development of cardiovascular diseases such as heart attacks and strokes. ETC-1002 has shown promising results in preclinical and clinical studies, and it is currently being evaluated for its efficacy and safety in the treatment of dyslipidemia.

Mechanism of Action

6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide works by inhibiting ATP citrate lyase, an enzyme involved in the synthesis of cholesterol and fatty acids. By inhibiting this enzyme, 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide reduces the production of cholesterol and fatty acids, leading to a reduction in levels of LDL cholesterol, triglycerides, and non-HDL cholesterol.
Biochemical and Physiological Effects
6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has been shown to reduce levels of LDL cholesterol, triglycerides, and non-HDL cholesterol, while increasing levels of HDL cholesterol. 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has also been shown to reduce inflammation and oxidative stress, which are thought to play a role in the development of atherosclerosis.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is its specificity for ATP citrate lyase, which reduces the risk of off-target effects. 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is also well-tolerated, with a low incidence of adverse events. However, one limitation of 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is its relatively low potency, which may limit its efficacy in some patients.

Future Directions

There are several future directions for the development of 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide. One direction is the evaluation of 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide in combination with other lipid-lowering drugs, such as statins, to determine whether the combination therapy provides additional benefits. Another direction is the evaluation of 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide in patients with other cardiovascular diseases, such as heart failure and peripheral artery disease. Additionally, the development of more potent analogs of 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide may improve its efficacy in the treatment of dyslipidemia.

Synthesis Methods

The synthesis of 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide involves several steps, starting with the reaction of 4-chloro-2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with ethyl acetoacetate to form a nitroxide intermediate. The nitroxide intermediate is then reacted with 2,4-pentanedione to form a quinoline derivative, which is subsequently reacted with phenylhydrazine to form 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide. The overall yield of the synthesis process is approximately 20%.

Scientific Research Applications

6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of dyslipidemia. In preclinical studies, 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has been shown to reduce levels of LDL cholesterol, triglycerides, and non-HDL cholesterol, while increasing levels of HDL cholesterol. These effects are thought to be mediated through the inhibition of ATP citrate lyase, an enzyme involved in the synthesis of cholesterol and fatty acids.
In clinical trials, 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has been shown to be effective in reducing levels of LDL cholesterol, triglycerides, and non-HDL cholesterol, while increasing levels of HDL cholesterol. 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has also been shown to be well-tolerated, with a low incidence of adverse events.

properties

IUPAC Name

6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-5-25-17-11-12-19-18(13-17)15(2)14-21(3,4)23(19)20(24)22-16-9-7-6-8-10-16/h6-13,15H,5,14H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFTYYCDWPULHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(CC2C)(C)C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

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